molecular formula C25H19N5O4 B11282619 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11282619
M. Wt: 453.4 g/mol
InChI Key: NRMHCOUAGVGDQL-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a benzo[d][1,3]dioxol-5-ylmethyl group at the N-position and a p-tolyl substituent at the 3-position. Triazoloquinazolines are pharmacologically significant due to their structural resemblance to kinase inhibitors and DNA-intercalating agents.

Properties

Molecular Formula

C25H19N5O4

Molecular Weight

453.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31)

InChI Key

NRMHCOUAGVGDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Triazoloquinazoline Core: This involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring, followed by cyclization with hydrazine to introduce the triazole ring.

    Coupling Reactions: The benzodioxole moiety is then coupled with the triazoloquinazoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Construction Pathways

The core structure is synthesized through sequential reactions combining multiple heterocyclic systems:
Key steps :

  • Palladium-catalyzed cross-coupling : Forms the quinazoline backbone through Suzuki-Miyaura reactions using aryl boronic acids and halogenated precursors.

  • Cyclocondensation : Creates the triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C in DMF.

  • Amide bond formation : Achieved using EDCI/HOBt coupling reagents to attach the benzo[d]dioxole-containing side chain.

Reaction StepReagents/ConditionsTarget Functional Group
Quinazoline formationPd(PPh₃)₄, Cs₂CO₃, toluene (reflux)Central quinazoline scaffold
Triazole cyclizationCuI, DIPEA, DMF (60°C) triazolo fusion
Carboxamide couplingEDCI, HOBt, DCM (rt)Benzo[d]dioxole attachment

Functional Group Reactivity

The compound undergoes site-specific transformations:
a. Carboxamide Hydrolysis

  • Under acidic (HCl, H₂O/THF) or basic (NaOH, EtOH/H₂O) conditions, the carboxamide group converts to carboxylic acid (yields: 65–78%).
    b. Triazole Ring Modifications

  • Electrophilic substitution occurs at N2 under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃), though steric hindrance from the p-tolyl group limits reactivity.
    c. Oxidation of Dihydroquinazoline

  • MnO₂ in CHCl₃ oxidizes the 4,5-dihydroquinazoline moiety to a fully aromatic system, altering π-conjugation.

Stability Under Variable Conditions

Critical for storage and application:

ConditionStability ProfileDegradation Byproducts
pH < 3 (aqueous)Partial hydrolysis of carboxamideFree carboxylic acid + benzylamine derivatives
UV light (254 nm)Photooxidation of triazole ringQuinazoline-5-one epoxides
80°C (dry DMF)Stable for 24 hrsNo significant decomposition

Catalytic Transformations

a. Transition Metal-Mediated Coupling

  • Buchwald-Hartwig amination introduces aryl/alkyl amines at C2 using Pd₂(dba)₃ and Xantphos (conversion >85%).
    b. Reductive Alkylation

  • NaBH₃CN reduces imine bonds in the quinazoline ring while preserving the triazole system (selectivity: 92%).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazoloquinazoline have been studied for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death.
  • Case Study : A study demonstrated that a related triazoloquinazoline compound effectively inhibited the growth of human breast cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been highlighted in various studies.

  • Spectrum of Activity : Research has shown that triazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes them suitable candidates for developing new antibiotics.
  • Case Study : A synthesized derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinazoline core can enhance antimicrobial efficacy .

Antiprotozoal Activity

Similar compounds have been evaluated for their antiprotozoal effects, particularly against parasites such as Trypanosoma and Leishmania species.

  • In Vitro Studies : In silico studies have predicted that modifications to the benzo[d][1,3]dioxole moiety enhance activity against protozoan parasites by improving binding affinity to target enzymes involved in the parasite's metabolism .

Cytotoxicity and Toxicological Studies

Understanding the cytotoxic effects and potential toxicity of these compounds is crucial for their development as therapeutic agents.

  • Toxicity Assessments : Preliminary toxicity studies indicate that certain derivatives exhibit lower toxicity profiles compared to existing drugs like benznidazole, making them safer alternatives for treating parasitic infections .

Pharmacokinetic Studies

Pharmacokinetic properties play a vital role in determining the viability of a compound as a therapeutic agent.

  • Absorption and Metabolism : Research has focused on the absorption rates and metabolic pathways of triazoloquinazolines, emphasizing their potential for oral bioavailability and favorable metabolic profiles .

Data Tables

Application AreaBiological ActivityNotable Findings
AnticancerApoptosis inductionEffective against breast cancer cells; modulates survival pathways
AntimicrobialBroad-spectrum activitySignificant activity against Staphylococcus aureus and E. coli
AntiprotozoalTargeting protozoan enzymesEnhanced binding affinity predicted through in silico studies
Toxicological StudiesLower toxicity profileSafer than benznidazole in preliminary assessments
PharmacokineticsFavorable absorptionPromising oral bioavailability; favorable metabolic pathways

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Isoelectronic Principles : The benzodioxol group’s electron-rich nature may stabilize charge-transfer interactions in the target compound, unlike the electron-withdrawing methoxy groups in CAS 1031934-52-7 .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a unique combination of a benzo[d][1,3]dioxole moiety, a triazole ring, and a quinazoline framework. The molecular formula is C21H19N3O4C_{21}H_{19}N_{3}O_{4} with a molecular weight of approximately 377.4 g/mol. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications.

Synthesis Overview:

  • Step 1: Reaction of appropriate aldehydes and ketones.
  • Step 2: Cyclization to form the triazole ring.
  • Step 3: Functionalization to introduce the carboxamide group.

2.1 Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

These values suggest that the compound is more potent than standard chemotherapeutic agents like doxorubicin.

The mechanism through which this compound exerts its effects includes:

  • Inhibition of EGFR: The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
  • Apoptosis Induction: It promotes apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .

3. Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of related compounds within the same structural class. For instance, derivatives have demonstrated efficacy in protecting against β-amyloid-induced toxicity in PC12 cells:

CompoundConcentration (µg/mL)Effect
Compound 5c1.25 - 5Increased cell viability; reduced apoptosis

The underlying mechanisms involve modulation of signaling pathways such as Akt/GSK-3β/NF-κB.

Study on Antitumor Activity

A study detailed the synthesis and biological evaluation of various benzo[d][1,3]dioxole derivatives, including our compound of interest. The findings highlighted its potential as an anticancer agent with minimal cytotoxicity towards normal cells .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of similar compounds against Aβ-induced neurotoxicity in neuronal cell lines. The results indicated significant protective effects at lower concentrations without inducing toxicity .

Q & A

Q. How to develop validated analytical methods for stability testing?

  • HPLC Method Development :
  • Column: C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) gradient .
  • Forced Degradation: Expose to heat, light, and acidic/alkaline conditions to identify degradation products .

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